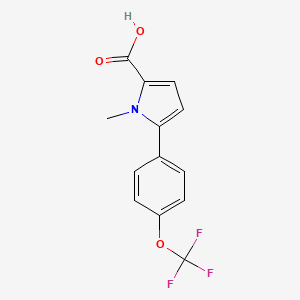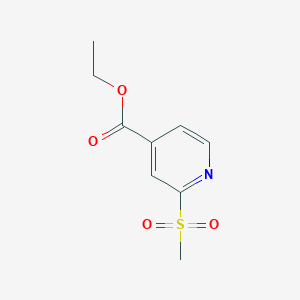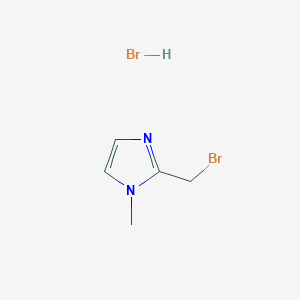
1-(3-Furylmethyl)piperazine dihydrochloride
説明
1-(3-Furylmethyl)piperazine dihydrochloride is a complex structure that exhibits a high level of perplexity. It is a versatile material used in scientific research. The compound has a molecular formula of C9H16Cl2N2O and an average mass of 239.142 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Furylmethyl)piperazine dihydrochloride, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(3-Furylmethyl)piperazine dihydrochloride is 1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(3-Furylmethyl)piperazine dihydrochloride has a molecular weight of 239.14 . It is a solid at room temperature .科学的研究の応用
Pharmacological Evaluation of Novel Derivatives : A study conducted by Kumar et al. (2017) investigated novel derivatives of 1-(3-Furylmethyl)piperazine, focusing on their antidepressant and antianxiety activities. This research is significant as it explores the potential therapeutic applications of these compounds (Kumar et al., 2017).
Synthesis Techniques : Li Ning-wei (2006) described various synthesis methods for 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate closely related to 1-(3-Furylmethyl)piperazine dihydrochloride. This research is important for understanding the synthesis process and improving the production of these compounds (Li Ning-wei, 2006).
Chemical Structure and Properties : Research by Betz et al. (2011) on Opipramol dihydrochloride, a piperazine derivative, focuses on its chemical structure and bonding properties. This study provides insights into the structural aspects of piperazine compounds, which could be relevant for 1-(3-Furylmethyl)piperazine dihydrochloride (Betz et al., 2011).
Application in Dopamine Uptake Inhibition : Ironside et al. (2002) explored the synthesis of GBR-12909, a dopamine uptake inhibitor, which involves the use of a piperazine dihydrochloride salt. This highlights the application of piperazine derivatives in neuropharmacology (Ironside et al., 2002).
Antimicrobial Applications : Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity. This research underscores the potential use of piperazine compounds, including 1-(3-Furylmethyl)piperazine dihydrochloride, in developing new antimicrobial agents (Patil et al., 2021).
Synthesis and Characterization for Antihypertensive Agents : A study by Marvanová et al. (2016) on the synthesis and characterization of new piperazine derivatives for potential use as antihypertensive agents is another example of the diverse applications of piperazine compounds in medicinal chemistry (Marvanová et al., 2016).
特性
IUPAC Name |
1-(furan-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMZSNDJWKPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furylmethyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



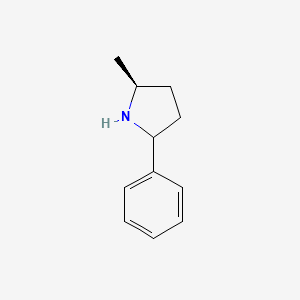

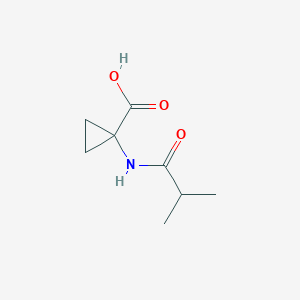
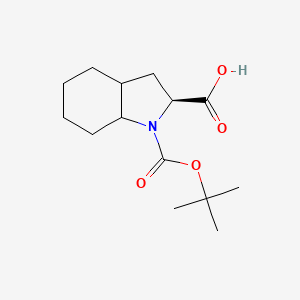

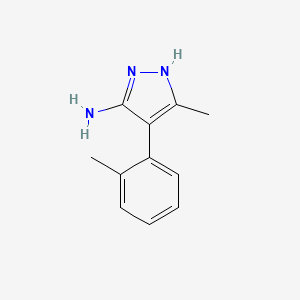
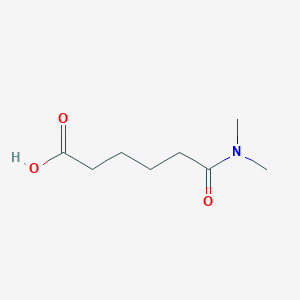
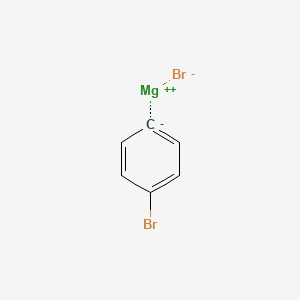
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)
![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)
